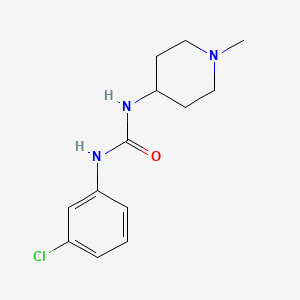
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a small molecule that belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological processes.
Mechanism of Action
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea exerts its therapeutic effects by modulating various biological processes. One of the key mechanisms of action of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to selectively target cancer cells without affecting normal cells. This selectivity makes N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea a promising candidate for cancer therapy. However, one of the limitations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One direction is to develop novel formulations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea that can improve its solubility and bioavailability. Another direction is to study the potential use of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, more studies are needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves a multistep process that starts with the reaction of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid. This reaction leads to the formation of 3-chloro-4-nitroaniline, which is then reduced to 3-chloro-4-aminophenol using sodium hydrosulfite. The next step involves the reaction of 3-chloro-4-aminophenol with 1-methylpiperidine-4-carboxylic acid chloride to form N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is in the treatment of cancer. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLGHCQEMCZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)


![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)